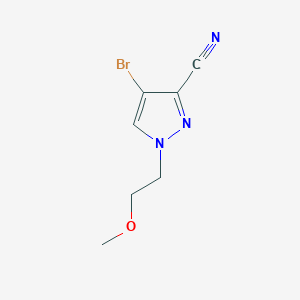

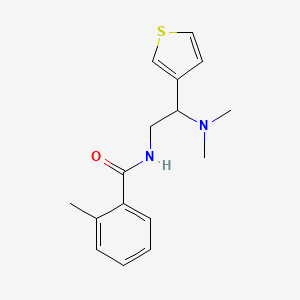

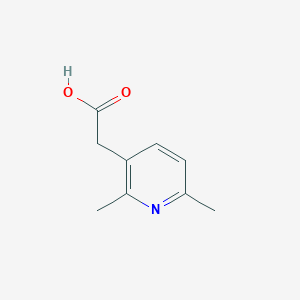

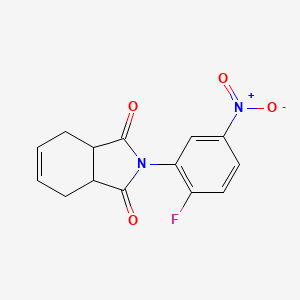

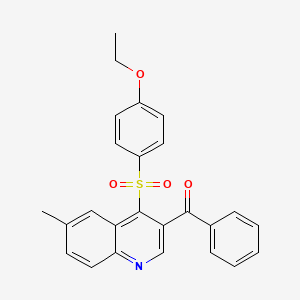

![molecular formula C25H24N2O3S2 B2501741 N-[3-(1,3-benzothiazol-2-yl)-6-méthyl-4,5,6,7-tétrahydro-1-benzothiophène-2-yl]-2,6-diméthoxybenzamide CAS No. 397277-21-3](/img/structure/B2501741.png)

N-[3-(1,3-benzothiazol-2-yl)-6-méthyl-4,5,6,7-tétrahydro-1-benzothiophène-2-yl]-2,6-diméthoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

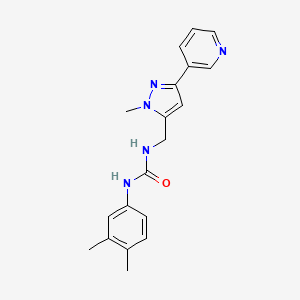

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,6-dimethoxybenzamide is a useful research compound. Its molecular formula is C25H24N2O3S2 and its molecular weight is 464.6. The purity is usually 95%.

BenchChem offers high-quality N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,6-dimethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,6-dimethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité antibactérienne

Le composé a été étudié pour ses propriétés antibactériennes potentielles. Dans une étude de Sharma et al., les 3-(1,3-benzothiazol-2-yl) 2-phénylquinazolin-4(3H)-ones ont été synthétisées comme agents antibactériens potentiels. Ces composés ont été criblés in vitro contre un panel représentatif de bactéries Gram-positives et Gram-négatives. Les résultats ont indiqué une activité antimicrobienne profonde .

Précurseur de composés biologiquement actifs

Les dérivés de 2-amino-1,3-benzothiazole, tels que le composé en question, servent de précurseurs à des composés biologiquement actifs en médecine et en agriculture. Ils sont également des composants précieux dans les revêtements inertes, les colorants dispersés et les adsorbants pour les métaux lourds. De plus, ils fonctionnent comme des capteurs fluorescents pour la détection des métaux .

Potentiel antitumoral

Le système cyclique de la quinazoline-4(3H)-one, qui inclut le fragment benzothiazole, a été exploré pour sa polyvalence pharmacodynamique. Les dérivés de la quinazoline présentent un large spectre d’activités pharmaceutiques, y compris des effets antitumoraux. Certains dérivés de la quinazoline agissent comme des inhibiteurs des récepteurs de la tyrosine kinase (TKR), qui sont surexprimés dans divers cancers. Notamment, le trimétrexate (TMQ) et le piritrexime (PTX) sont de puissants inhibiteurs lipophiles de la DHFR ayant une activité anticancéreuse .

Composés antituberculeux à base de benzothiazole

Les développements synthétiques récents se sont concentrés sur les composés antituberculeux à base de benzothiazole. Ces molécules ont été évaluées pour leur activité in vitro et in vivo contre la tuberculose. Bien que le composé spécifique n’ait pas été directement discuté, il s’inscrit dans le contexte plus large de la recherche sur le benzothiazole dans la lutte contre la tuberculose .

Autres applications médicales

Les dérivés du benzothiazole ont été explorés pour diverses applications médicales au-delà des effets antibactériens et antitumoraux. Celles-ci incluent des propriétés sédatives, analgésiques, antidiabétiques, antifongiques et anti-inflammatoires. L’échafaudage des dérivés de la quinazoline continue d’inspirer les efforts de découverte de médicaments .

Comportement de liaison hydrogène

Les groupes carbonyle et amine dans la fonction carboxamide des composés à base de benzothiazole jouent un rôle intéressant en tant qu’accepteurs de liaison hydrogène (HBA) et donneurs (HBD), respectivement. De tels pharmacophores flexibles contribuent à améliorer l’activité biologique en raison de leur comportement d’accepteur/donneur d’hydrogène .

En résumé, ce composé présente un potentiel diversifié, allant de l’activité antibactérienne à son rôle de précurseur de molécules biologiquement actives. Sa structure à base de quinazoline ouvre des voies pour des recherches et des développements de médicaments supplémentaires. Gardez à l’esprit que ces applications ne représentent qu’un aperçu des propriétés multiformes du composé, et des études en cours peuvent révéler des utilisations supplémentaires à l’avenir. Si vous avez besoin de plus amples détails ou si vous avez d’autres questions, n’hésitez pas à demander ! 😊 .

Mécanisme D'action

Target of Action

The compound, also known as N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,6-dimethoxybenzamide, primarily targets Mycobacterium tuberculosis . It has been found to have potent inhibitory effects against this bacterium, making it a potential candidate for anti-tubercular therapy .

Mode of Action

The compound interacts with its target through a series of molecular interactions. It binds to the DprE1 enzyme, a crucial component in the cell wall biosynthesis of Mycobacterium tuberculosis . This binding inhibits the function of DprE1, thereby disrupting the formation of the bacterial cell wall and leading to the death of the bacteria .

Biochemical Pathways

The compound affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, it prevents the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption in the cell wall structure makes the bacteria more susceptible to external threats and ultimately leads to their death .

Result of Action

The primary result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . By targeting the DprE1 enzyme and disrupting cell wall biosynthesis, the compound effectively kills the bacteria, demonstrating its potential as an anti-tubercular agent .

Analyse Biochimique

Biochemical Properties

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,6-dimethoxybenzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes . This inhibition is achieved through binding interactions at the active sites of these enzymes, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .

Cellular Effects

The effects of N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,6-dimethoxybenzamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to downregulate the expression of pro-inflammatory cytokines in immune cells, thereby reducing inflammation . Additionally, it affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels .

Molecular Mechanism

At the molecular level, N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,6-dimethoxybenzamide exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For instance, its binding to COX enzymes results in the inhibition of their catalytic activity . Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,6-dimethoxybenzamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, it may undergo degradation, leading to a gradual decrease in its efficacy .

Dosage Effects in Animal Models

The effects of N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,6-dimethoxybenzamide vary with different dosages in animal models. At lower doses, it exhibits beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects .

Metabolic Pathways

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,6-dimethoxybenzamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it has been shown to inhibit the activity of enzymes involved in the biosynthesis of inflammatory mediators, thereby reducing the levels of these metabolites . Additionally, it can modulate the activity of metabolic enzymes, leading to changes in the overall metabolic profile of cells .

Transport and Distribution

The transport and distribution of N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,6-dimethoxybenzamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . For instance, it may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and biological activity .

Subcellular Localization

The subcellular localization of N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,6-dimethoxybenzamide is crucial for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm, where it can modulate the activity of cytoplasmic enzymes and signaling pathways .

Propriétés

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,6-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O3S2/c1-14-11-12-15-20(13-14)32-25(21(15)24-26-16-7-4-5-10-19(16)31-24)27-23(28)22-17(29-2)8-6-9-18(22)30-3/h4-10,14H,11-13H2,1-3H3,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCERDEOBBJHGLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=C(C=CC=C5OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2501661.png)

![1,2'-Dimethyl-1H,2'H-[3,3'-bipyrazol]-4-amine dihydrochloride](/img/structure/B2501665.png)

![2-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2501671.png)

![N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2501674.png)

![8-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B2501676.png)